N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide
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Overview
Description
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide is a complex organic compound that features both benzodiazole and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide typically involves the reaction of 2-(naphthalen-1-yloxy)acetic acid with 2-(1H-1,3-benzodiazol-2-yl)ethylamine. The reaction is often facilitated by coupling agents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a solvent like dimethylformamide (DMF) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodiazole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole or naphthalene derivatives.
Scientific Research Applications
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide involves its interaction with specific molecular targets. The benzodiazole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-3-methylbenzamide
- N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide
Uniqueness
N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-(naphthalen-1-yloxy)acetamide is unique due to the presence of both benzodiazole and naphthalene moieties, which confer distinct chemical and biological properties. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C21H19N3O2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C21H19N3O2/c25-21(14-26-19-11-5-7-15-6-1-2-8-16(15)19)22-13-12-20-23-17-9-3-4-10-18(17)24-20/h1-11H,12-14H2,(H,22,25)(H,23,24) |
InChI Key |
UWJNOIRJJRFYAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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